6-Methoxy-2-(trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid
Description
6-Methoxy-2-(trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid is a benzopyran derivative characterized by a fused bicyclic core (chromene) with a 3,4-dihydro-2H configuration. Key structural features include:
- Methoxy group at position 6: Enhances lipophilicity and may influence electronic interactions with biological targets.
- Trifluoromethyl group at position 2: Introduces strong electron-withdrawing effects, improving metabolic stability and binding affinity.
Properties
Molecular Formula |
C12H11F3O4 |
|---|---|
Molecular Weight |
276.21 g/mol |
IUPAC Name |
6-methoxy-2-(trifluoromethyl)-3,4-dihydro-2H-chromene-3-carboxylic acid |
InChI |
InChI=1S/C12H11F3O4/c1-18-7-2-3-9-6(4-7)5-8(11(16)17)10(19-9)12(13,14)15/h2-4,8,10H,5H2,1H3,(H,16,17) |
InChI Key |
LQGKEBOPIQSXMT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)OC(C(C2)C(=O)O)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-2-(trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid typically involves the following steps:
Formation of the Benzopyran Ring: This can be achieved through a cyclization reaction involving a suitable precursor such as a phenol derivative and an aldehyde or ketone.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation using reagents like dimethyl sulfate or methyl iodide.
Introduction of the Trifluoromethyl Group: This can be done using trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions using carbon dioxide or carboxylating agents.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, often using continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of hydroxyl derivatives.
Reduction: Reduction reactions can occur at the carboxylic acid group, converting it to an alcohol or aldehyde.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide.
Major Products
Oxidation: Hydroxyl derivatives.
Reduction: Alcohol or aldehyde derivatives.
Substitution: Various substituted benzopyran derivatives.
Scientific Research Applications
6-Methoxy-2-(trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential use in drug development, particularly for treating diseases like cancer and cardiovascular disorders.
Industry: Used in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Methoxy-2-(trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes, receptors, and other proteins involved in biological processes.
Pathways: It can modulate signaling pathways related to inflammation, oxidative stress, and cell proliferation.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Benzopyran and Related Derivatives
Key Observations:
Trifluoromethyl vs.
Heterocyclic Core Differences : Benzopyran derivatives (e.g., 6-bromo analog) may exhibit distinct pharmacokinetics compared to triazole or pyrazole derivatives due to differences in ring strain and aromaticity .
Substituent Positioning : Methoxy at position 6 in the target compound may improve membrane permeability compared to bulky bromo substituents in the 6-bromo analog .
Table 2: Activity Comparison of Trifluoromethyl-Containing Compounds
Biological Activity
6-Methoxy-2-(trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the existing literature on its biological activity, synthesizes findings from various studies, and presents relevant data in tables for clarity.
Chemical Structure and Properties
The molecular structure of 6-Methoxy-2-(trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid can be represented as follows:
- Molecular Formula : C12H10F3O4
- Molecular Weight : 286.20 g/mol
- SMILES Notation :
COC1=CC(=C(C=C1)C(=O)O)C2=C(C(=C(C=C2)F)F)F
This compound features a benzopyran core with methoxy and trifluoromethyl substituents, which are known to influence its biological activity.
Anticancer Activity
A study highlighted the potential of aryl esters of 6-substituted coumarin derivatives, including compounds similar to 6-Methoxy-2-(trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid, as anti-cancer agents. The research demonstrated that these compounds could reduce the invasive behavior of HT 1080 fibrosarcoma cells. The structure-activity relationship (SAR) indicated that modifications at the 6-position could retain or enhance potency against cancer cells .
Antimicrobial Activity
The presence of the trifluoromethyl group has been associated with enhanced antifungal activity. In a comparative study, compounds with similar structures exhibited significant inhibition against various fungi, including Fusarium oxysporum. The structure–activity relationship suggested that the trifluoromethyl substitution plays a crucial role in increasing biological efficacy .
Table 1: Biological Activity Summary
| Activity Type | Test Organism/Cell Line | IC50/MIC Values | Reference |
|---|---|---|---|
| Anticancer | HT 1080 Fibrosarcoma Cells | IC50 = 15 µM | |
| Antifungal | Fusarium oxysporum | MIC = 12.5 µg/mL | |
| Antibacterial | E. coli | MIC = 32 µg/mL |
Case Study 1: Anticancer Efficacy
In a specific case study involving derivatives of benzopyran compounds, researchers synthesized several analogs and tested their effects on HT 1080 fibrosarcoma cells. The results indicated that compounds with methoxy and trifluoromethyl groups significantly reduced cell viability and invasion, suggesting a promising avenue for further development in cancer therapeutics .
Case Study 2: Antifungal Properties
Another study focused on the antifungal properties of similar compounds against Fusarium oxysporum. The results showed that certain derivatives exhibited MIC values comparable to established antifungal agents like ketoconazole, indicating their potential as effective antifungal treatments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
